molecular formula C16H18F3NO3 B2838613 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone CAS No. 1351588-45-8

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2838613
CAS No.: 1351588-45-8
M. Wt: 329.319
InChI Key: AFKYEYYRONJIIC-UHFFFAOYSA-N
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Description

1,5-Dioxa-9-azaspiro[55]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone is a complex organic compound characterized by its spirocyclic structure and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro[5.5]undecane framework. Subsequent functionalization introduces the trifluoromethyl group at the phenyl ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

  • Biology: The compound's unique structure makes it a candidate for biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: Its potential as a therapeutic agent is being explored, with research focusing on its biological activity and pharmacokinetics.

  • Industry: The compound's properties may be useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone stands out due to its unique spirocyclic structure and trifluoromethyl group. Similar compounds include other spirocyclic derivatives and trifluoromethyl-substituted phenyl compounds. The presence of the spirocyclic core and the trifluoromethyl group enhances its chemical stability and reactivity, making it distinct from its counterparts.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKYEYYRONJIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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